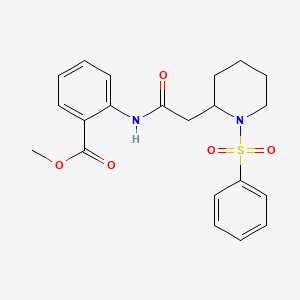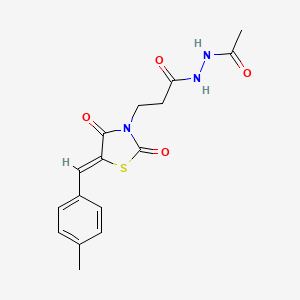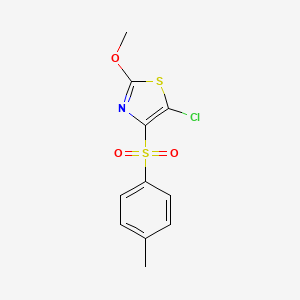
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate, also known as MS-275, is a synthetic compound that has been extensively studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that have been shown to have anti-cancer properties, and MS-275 is one of the most promising compounds in this class.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Research has delved into the intriguing effects of solvents on the regioselectivity of sulfoxide thermolysis, which is crucial for synthesizing various bioactive compounds, including those related to "Methyl 2-(2-(1-(phenylsulfonyl)piperidin-2-yl)acetamido)benzoate" derivatives (Bänziger, Klein, & Rihs, 2002). The synthesis and spectral analysis of N-substituted derivatives highlight the chemical versatility and potential bioactivity of compounds bearing the phenylsulfonyl piperidinyl moiety (Khalid et al., 2016).
Pharmacological Applications
A novel approach to oxindole synthesis through palladium-catalyzed CH functionalization involves intermediates that share structural motifs with the compound of interest. This methodology has implications for the synthesis of potential medicinal compounds, showcasing the compound's relevance in drug discovery processes (Magano, Kiser, Shine, & Chen, 2014). Another study identified a high-affinity antagonist selective for κ-opioid receptors, demonstrating the utility of derivatives in exploring neurological pathways and potential therapeutic applications (Grimwood et al., 2011).
Medicinal Chemistry and Enzyme Inhibition
The discovery of clinical candidates for addressing ACAT-1 overexpression in diseases highlights the significance of derivatives in medicinal chemistry and therapeutic development. The structural features of such compounds, including the phenylsulfonyl piperidinyl group, play a crucial role in their pharmacological profile and therapeutic potential (Shibuya et al., 2018).
Propiedades
IUPAC Name |
methyl 2-[[2-[1-(benzenesulfonyl)piperidin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-21(25)18-12-5-6-13-19(18)22-20(24)15-16-9-7-8-14-23(16)29(26,27)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRUIDEFCGXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2473862.png)

![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2473864.png)
![N-benzyl-2-[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2473865.png)




![N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2473875.png)
![7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473876.png)
![2-((4-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2473877.png)
![1-Oxa-8-Azaspiro[4.5]Decan-3-Ol Hydrochloride](/img/structure/B2473880.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2473883.png)